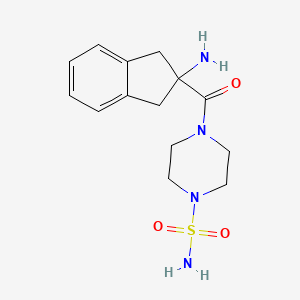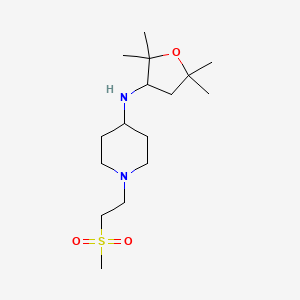
Cyclopenten-1-yl-(2,3-dimethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenten-1-yl-(2,3-dimethylmorpholin-4-yl)methanone, also known as CDM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. CDM is a morpholine derivative that has been synthesized using various methods.
Mécanisme D'action
Cyclopenten-1-yl-(2,3-dimethylmorpholin-4-yl)methanone exerts its therapeutic effects by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound also activates the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to reduce inflammation and oxidative stress in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory mediators, such as COX-2 and iNOS. This compound has also been found to increase the expression of antioxidant enzymes, such as HO-1 and NQO1, and reduce the production of reactive oxygen species (ROS).
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopenten-1-yl-(2,3-dimethylmorpholin-4-yl)methanone has several advantages for lab experiments, including its high yield, low toxicity, and stability. However, this compound has limited solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, this compound may interact with other compounds or proteins in the cell, which may affect its specificity and selectivity.
Orientations Futures
For research on Cyclopenten-1-yl-(2,3-dimethylmorpholin-4-yl)methanone include:
1. Investigation of the pharmacokinetics and bioavailability of this compound in vivo.
2. Evaluation of the efficacy and safety of this compound in animal models of inflammation and cancer.
3. Development of novel formulations and delivery systems for this compound to enhance its solubility and bioavailability.
4. Identification of new targets and pathways for this compound in the regulation of inflammation and oxidative stress.
5. Investigation of the potential synergistic effects of this compound with other compounds or drugs in the treatment of inflammation and cancer.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound has been synthesized using various methods and has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound exerts its therapeutic effects by inhibiting the NF-κB signaling pathway and activating the Nrf2 signaling pathway. This compound has several advantages for lab experiments, including its high yield, low toxicity, and stability. However, this compound has limited solubility in water and may interact with other compounds or proteins in the cell. Future research on this compound may lead to the development of novel therapeutic agents for the treatment of inflammation and cancer.
Méthodes De Synthèse
Cyclopenten-1-yl-(2,3-dimethylmorpholin-4-yl)methanone has been synthesized using various methods, including the reaction of cyclopentenone with 2,3-dimethylmorpholine and formaldehyde in the presence of a catalyst, and the reaction of cyclopentenone with 2,3-dimethylmorpholine and paraformaldehyde in the presence of a catalyst. The yield of this compound using these methods ranges from 60% to 80%.
Applications De Recherche Scientifique
Cyclopenten-1-yl-(2,3-dimethylmorpholin-4-yl)methanone has been shown to have potential therapeutic effects in various scientific research studies. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
cyclopenten-1-yl-(2,3-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9-10(2)15-8-7-13(9)12(14)11-5-3-4-6-11/h5,9-10H,3-4,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKBZDUUVIHMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1C(=O)C2=CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Tert-butyl-3-[(1-phenylpyrazol-4-yl)methylsulfinylmethyl]-1,2,4-oxadiazole](/img/structure/B7639900.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B7639901.png)

![N-[1-(2,6-dimethylphenoxy)propan-2-yl]oxolan-3-amine](/img/structure/B7639910.png)
![N-[5-[[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B7639924.png)
![1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)
![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7639954.png)
![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)

![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
![1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)